

using Dextromethorphan Impurity C as a reference standard

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Compound of Interest

Compound Name:	<i>ent-3-Methoxy-17-methylmorphinan-10-one</i>
CAS No.:	57969-05-8
Cat. No.:	B1592091

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Technical Application Note: Qualification and Utilization of Dextromethorphan Impurity C (10-Keto Derivative)

Executive Summary

This application note provides a comprehensive framework for the characterization, quantification, and control of Dextromethorphan Impurity C (EP nomenclature), chemically identified as (+)-3-methoxy-17-methylmorphinan-10-one.

Unlike simple demethylated impurities (e.g., Dextrorphan), Impurity C represents a structural oxidation at the benzylic position (C-10). Its formation is critical in stability studies as it serves as a marker for oxidative stress in finished dosage forms. This guide outlines a self-validating HPLC protocol, relative response factor (RRF) determination, and regulatory reporting strategies compliant with ICH Q3A/Q3B guidelines.

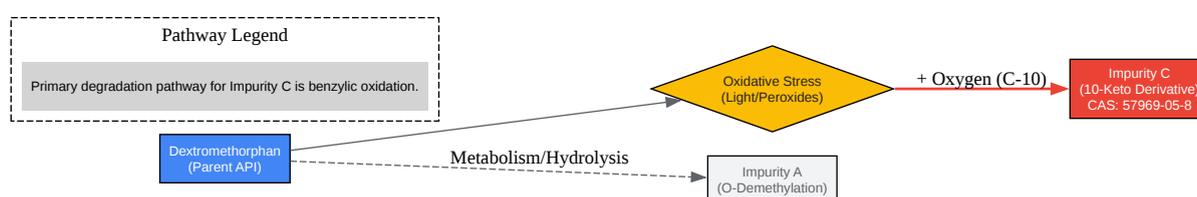
Chemical Profile & Reference Standard Identity

Precise identification is the prerequisite for accurate quantification. Researchers must distinguish Impurity C from other oxidative byproducts (e.g., N-Oxides).

Parameter	Specification
Common Name	Dextromethorphan Impurity C (EP) / Related Compound C (USP context)
Chemical Name	(+)-3-methoxy-17-methylmorphinan-10-one
CAS Number	57969-05-8
Molecular Formula	C ₁₈ H ₂₃ NO ₂
Molecular Weight	285.38 g/mol
Functional Change	Introduction of a ketone group at C-10 (Benzylic oxidation)
Solubility	Soluble in Methanol, Acetonitrile; Sparingly soluble in water

Visualizing the Degradation Pathway

The following diagram illustrates the oxidative pathway converting Dextromethorphan to Impurity C.



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Figure 1: Oxidative degradation pathway of Dextromethorphan leading to Impurity C.

Protocol 1: Reference Standard Handling & Qualification

Objective: Ensure the integrity of the reference material before use in quantitative assays. Impurity C is a ketone and may exhibit different hygroscopic properties than the parent HBr salt.

Step-by-Step Methodology:

- Arrival Verification:
 - Upon receipt, verify the Certificate of Analysis (CoA) for the specific batch.
 - Confirm the salt form. Impurity C is typically supplied as the free base. If the parent method analyzes Dextromethorphan HBr, a molecular weight correction factor (MWCF) is required.
 - Correction Calculation:
- Storage Conditions:
 - Store at -20°C protected from light. The ketone moiety at C-10 can be photoreactive.
 - Equilibration: Allow the vial to reach room temperature (20-25°C) inside a desiccator before opening to prevent moisture condensation, which alters weighing accuracy.
- Stock Solution Preparation (Self-Validating Step):
 - Solvent: Methanol (HPLC Grade). Do not use water as the primary diluent due to lower solubility of the free base.
 - Concentration: Prepare a stock of 0.5 mg/mL.
 - Stability Check: Inject the fresh stock immediately. Re-inject after 24 hours at ambient temperature.
 - Acceptance Criteria: No new peaks >0.05%; Area difference <2.0%.

Protocol 2: Validated HPLC Method for Quantification

Objective: Achieve baseline separation (Resolution > 2.0) between Dextromethorphan and Impurity C. The ketone group increases polarity slightly but the planar structure may cause tailing on standard C18 columns.

Chromatographic Conditions

Parameter	Setting	Rationale
Column	Phenyl-Hexyl or C18 (L1), 250 x 4.6 mm, 5 µm	Phenyl-Hexyl offers superior selectivity for the aromatic ketone over standard alkyl chains.
Mobile Phase A	10 mM Ammonium Phosphate Buffer (pH 3.0)	Acidic pH suppresses silanol activity; Buffer maintains ionization of the amine.
Mobile Phase B	Acetonitrile	Strong eluent for hydrophobic morphinan backbone.
Flow Rate	1.0 mL/min	Standard flow for 4.6mm ID columns.[1]
Detection	UV at 280 nm	Maxima for the morphinan ring; minimizes solvent cut-off noise.
Column Temp	35°C	Improves mass transfer and peak shape.

Gradient Program

Time (min)	% Mobile Phase A	% Mobile Phase B	Phase
0.0	90	10	Equilibration
5.0	90	10	Isocratic Hold (Elute polar excipients)
25.0	40	60	Linear Gradient (Elute Impurity C then DXM)
30.0	10	90	Wash
35.0	90	10	Re-equilibration

Note: Impurity C (Ketone) is generally less retained than Dextromethorphan (Parent) in Reverse Phase due to the oxygen functionality reducing lipophilicity compared to the methylene group, but this depends heavily on the specific column chemistry (C18 vs Phenyl). Always verify retention order.

Protocol 3: Relative Response Factor (RRF) Determination

Scientific Integrity Check: Do not assume an RRF of 1.0. The carbonyl group at C-10 alters the UV absorption spectrum compared to the parent molecule.

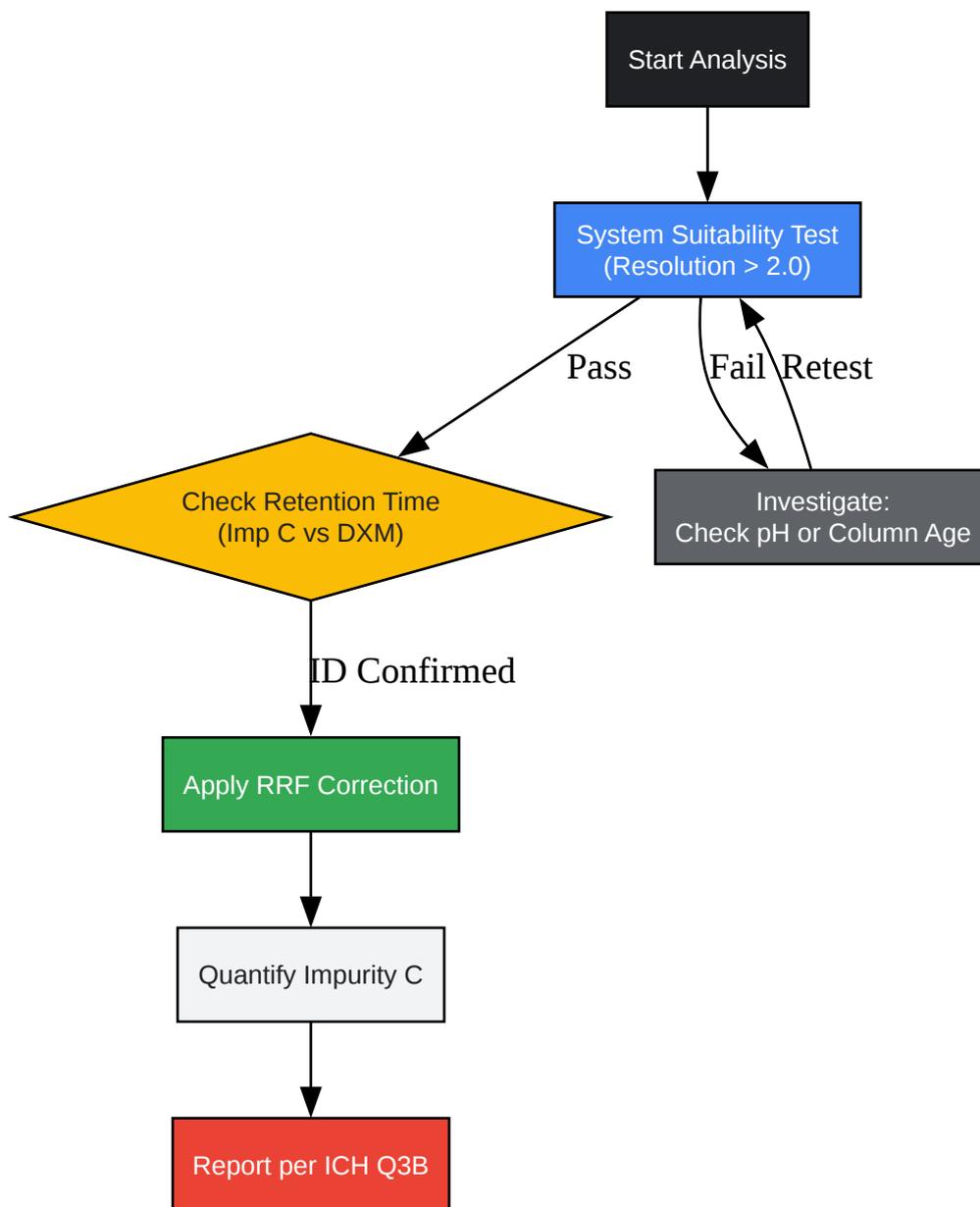
Procedure:

- Preparation: Prepare 5 linearity levels for both Dextromethorphan HBr (Parent) and Impurity C (Standard) ranging from LOQ to 150% of the specification limit (typically 0.1% to 0.5% of API conc).
- Analysis: Inject each level in triplicate.
- Calculation: Plot Concentration (x-axis) vs. Area (y-axis). Determine the Slope ().
- Application:

Typical RRF for Impurity C at 280nm is often between 0.8 and 1.2, but must be experimentally determined.

Analytical Workflow & Decision Tree

This diagram guides the analyst through the qualification and testing process.



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Figure 2: Analytical decision tree for Dextromethorphan Impurity C analysis.

Regulatory Reporting (ICH Q3A/Q3B)

When using Impurity C as a reference standard, adherence to reporting thresholds is mandatory.

Dose (Maximum Daily)	Reporting Threshold	Identification Threshold	Qualification Threshold
< 10 mg	0.1%	1.0% or 5 µg (lower)	1.0% or 50 µg (lower)
10 mg - 100 mg	0.1%	0.5% or 20 µg (lower)	0.5% or 200 µg (lower)
> 100 mg (Common for DXM)	0.1%	0.2%	0.2%

Note: Dextromethorphan daily doses often exceed 100mg in extended-release formulations. Therefore, if Impurity C exceeds 0.2%, it requires toxicological qualification.

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